molecular formula C8H3D5O2 B1147055 Phenyl-d5-acetic acid CAS No. 104182-98-1

Phenyl-d5-acetic acid

Cat. No.: B1147055
CAS No.: 104182-98-1
M. Wt: 141.18
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl-d5-acetic acid is a deuterated form of phenylacetic acid, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is represented by the molecular formula C6D5CH2CO2H and has a molecular weight of 141.18 g/mol . Deuterated compounds like this compound are often used in scientific research due to their unique properties, such as increased stability and distinct spectroscopic characteristics.

Mechanism of Action

Target of Action

Phenylacetic acid, the non-deuterated form of Phenyl-d5-acetic acid, is primarily used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients with deficiencies in enzymes of the urea cycle . The primary targets of this compound are likely to be similar.

Mode of Action

It is known that phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It interacts with its targets in the body to exert its therapeutic effects.

Biochemical Pathways

Phenylacetic acid is involved in bacterial degradation of aromatic components, playing a role in biofilm formation and antimicrobial activity . It is also a central intermediate metabolite in these processes . The biochemical pathways affected by this compound are likely to be similar.

Pharmacokinetics

Phenylacetic acid is metabolized by phenylacetate esterases found in the human liver cytosol . Human plasma esterase also hydrolyzes phenylacetate . The volume of distribution is 19.2 ± 3.3 L . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are expected to be similar.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Phenylacetic acid. Phenylacetic acid is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Biochemical Analysis

Biochemical Properties

Phenyl-d5-acetic acid is involved in the degradation of aromatic components in bacteria . The bacterial Phenylacetic acid (PAA) pathway, which this compound is a part of, contains 12 enzymes and a transcriptional regulator . This pathway plays a role in biofilm formation and antimicrobial activity .

Cellular Effects

This compound, as a part of the PAA pathway, has been found to influence the expression of certain genes in bacteria. For instance, under subinhibitory concentrations of antibiotics, Acinetobacter baumannii upregulates the expression of the paa operon while simultaneously repressing chaperone-usher Csu pilus expression and biofilm formation .

Molecular Mechanism

Phenylacetic acid, the compound from which this compound is derived, undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .

Temporal Effects in Laboratory Settings

Phenylacetic acid, the parent compound, is known to be a weak carboxylic acid with a melting point of about 77°C and a boiling point of about 265°C .

Metabolic Pathways

This compound is a part of the Phenylacetic acid (PAA) pathway in bacteria, which is involved in the degradation of aromatic components . This pathway is the most differentially regulated under many environmental conditions .

Transport and Distribution

It is known that Phenylacetic acid, the parent compound, is a catabolite of phenylalanine .

Subcellular Localization

It is known that Phenylacetic acid, the parent compound, is a catabolite of phenylalanine .

Properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJVXDMOQOGPHL-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does (−)-(R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid interact with chiral compounds to enable enantiomeric purity evaluation by NMR?

A1: (−)-(R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid acts as a chiral solvating agent (CSA) by forming transient diastereomeric complexes with chiral analytes in solution. [] These complexes differ slightly in energy due to the influence of the chiral environment provided by the CSA. This energy difference manifests as distinct chemical shifts for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity by integrating the respective peaks. The presence of the pentafluorophenoxy group enhances the interaction between the CSA and the analytes, likely through π-π interactions or other non-covalent forces, leading to improved resolution of enantiomeric signals. []

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